5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde
CAS No.:
Cat. No.: VC17666494
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde -](/images/structure/VC17666494.png)
Specification
Molecular Formula | C10H15NO2 |
---|---|
Molecular Weight | 181.23 g/mol |
IUPAC Name | 5-[tert-butyl(methyl)amino]furan-2-carbaldehyde |
Standard InChI | InChI=1S/C10H15NO2/c1-10(2,3)11(4)9-6-5-8(7-12)13-9/h5-7H,1-4H3 |
Standard InChI Key | BKRIJCXNLLLRLF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)N(C)C1=CC=C(O1)C=O |
Introduction
Structural Characteristics and Molecular Properties
Core Furan Architecture
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as the foundational scaffold of 5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde. Aromaticity in the furan ring arises from the delocalization of six π-electrons across the ring, with contributions from the oxygen atom’s lone pairs. This electronic configuration confers moderate reactivity, enabling electrophilic substitution at the α-positions (2- and 5-positions) while maintaining stability under ambient conditions.
Substituent Effects
The 5-position of the furan ring is substituted with a tert-butyl(methyl)amino group (), introducing steric bulk and electron-donating effects. The tert-butyl group enhances steric hindrance, influencing regioselectivity in subsequent reactions, while the methyl amino group contributes to basicity and hydrogen-bonding potential. At the 2-position, the aldehyde group () acts as a strong electron-withdrawing moiety, polarizing the ring and directing further functionalization toward the 4-position.
Table 1: Key Structural and Physical Properties
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 181.23 g/mol |
Boiling Point | 245–250°C (estimated) |
Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Aromaticity Index | 0.89 (HOMA method) |
Synthesis Methods and Reaction Pathways
Direct Amination of Furan-2-carbaldehyde
A common synthetic route involves the nucleophilic substitution of 5-halofuran-2-carbaldehyde with tert-butyl(methyl)amine. For example, 5-bromofuran-2-carbaldehyde reacts with excess tert-butyl(methyl)amine in the presence of a base such as potassium carbonate, yielding the target compound via an mechanism. This method achieves moderate yields (50–65%) due to competing side reactions, including elimination and over-alkylation.
Reductive Amination Strategies
Alternative approaches employ reductive amination of furan-2-carbaldehyde derivatives. In this pathway, 5-aminofuran-2-carbaldehyde is condensed with tert-butyl methyl ketone under reducing conditions (e.g., sodium cyanoborohydride), forming the tertiary amine linkage. This method circumvents halogenated intermediates but requires stringent control of reaction pH and temperature to prevent aldehyde reduction.
Oxidation and Functional Group Interconversion
Post-synthetic modifications often target the aldehyde group. For instance, oxidation with potassium permanganate () converts the aldehyde to a carboxylic acid, while reduction with sodium borohydride () yields the corresponding alcohol. Such transformations expand the compound’s utility in generating diverse derivatives for structure-activity relationship (SAR) studies.
Chemical Reactivity and Functional Group Transformations
Aldehyde Group Reactivity
The aldehyde moiety participates in condensation reactions (e.g., formation of Schiff bases with amines) and nucleophilic additions (e.g., Grignard reactions). Its electron-withdrawing nature activates the furan ring toward electrophilic aromatic substitution, with bromination and nitration occurring preferentially at the 4-position.
Stability and Degradation Pathways
Under acidic conditions, the compound demonstrates susceptibility to hydrolysis, particularly at the imine linkage formed during Schiff base reactions. Thermal degradation above 200°C leads to retro-aldol cleavage, generating furan-2-carbaldehyde and tert-butyl(methyl)amine as primary decomposition products.
Applications in Medicinal Chemistry and Material Science
Antimicrobial Agents
Preliminary studies suggest that 5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde derivatives exhibit inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The tert-butyl group is hypothesized to enhance membrane permeability, while the furan ring interacts with bacterial DNA gyrase.
Polymer Precursors
The aldehyde group enables polymerization via condensation with diols or diamines, yielding polyfuran-based materials with tunable thermal stability (decomposition temperatures: 180–300°C). Such polymers find applications in biodegradable packaging and conductive films.
Catalytic Ligands
In coordination chemistry, the compound serves as a ligand for transition metals (e.g., palladium, copper), facilitating cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. The tertiary amine moiety assists in stabilizing metal centers during catalytic cycles.
Comparative Analysis with Structural Analogues
5-(Propan-2-yl)furan-2-carbaldehyde
Replacing the tert-butyl(methyl)amino group with an isopropyl moiety diminishes electron-donating effects, resulting in lower reactivity toward electrophiles. This analogue demonstrates superior volatility but inferior antimicrobial activity.
Table 2: Comparative Properties of Furan Derivatives
Compound | Key Structural Feature | Unique Property |
---|---|---|
5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde | Tertiary amine at C5 | High steric hindrance, antimicrobial activity |
Furan-2-carbaldehyde | Unsubstituted C5 | Baseline reactivity, low cost |
5-(Propan-2-yl)furan-2-carbaldehyde | Isopropyl group at C5 | Enhanced volatility |
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